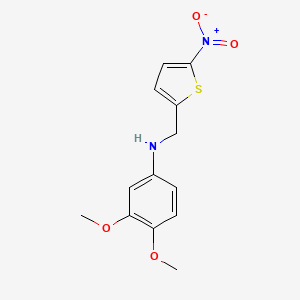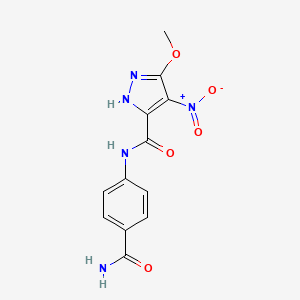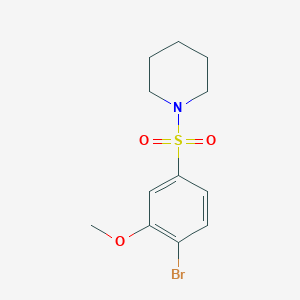![molecular formula C14H14N2O2 B5888684 2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one](/img/structure/B5888684.png)
2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chromene derivative with an imidazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis.
化学反应分析
Types of Reactions: 2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
- 2-Methyl-1-propylchromeno[3,4-d]imidazol-2-one
- 2-Methyl-1-propylchromeno[3,4-d]imidazol-5-one
Comparison: 2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
属性
IUPAC Name |
2-methyl-1-propylchromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-9(2)15-12-13(16)10-6-4-5-7-11(10)18-14(12)17/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFDAXZALXSTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione](/img/structure/B5888617.png)

![(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)
